2'-Chloro-2-hydroxyacetophenone
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Overview
Description
2’-Chloro-2-hydroxyacetophenone is a chemical compound with the molecular formula ClC6H3(OH)COCH3 . It has a molecular weight of 170.59 . It is also known as 5’-Chloro-2’-hydroxyacetophenone .
Molecular Structure Analysis
The molecular structure of 2’-Chloro-2-hydroxyacetophenone can be represented by the linear formula ClC6H3(OH)COCH3 . The compound has a molecular weight of 170.59 .Chemical Reactions Analysis
While specific chemical reactions involving 2’-Chloro-2-hydroxyacetophenone are not detailed in the search results, acetophenones, in general, have been used in the synthesis of various heterocyclic compounds .Physical and Chemical Properties Analysis
2’-Chloro-2-hydroxyacetophenone is a solid with a boiling point of 126-128 °C/28 mmHg and a melting point of 54-56 °C .Scientific Research Applications
Phototransformation Studies
- UV Laser-Induced Phototransformations : A study on 5-chloro-3-nitro-2-hydroxyacetophenone, which is structurally related to 2'-Chloro-2-hydroxyacetophenone, explored the phototransformations induced in low-temperature argon matrices using UV radiation. This study revealed insights into the molecular rotations and conformer changes induced by different wavelengths of UV light (Pagacz-Kostrzewa et al., 2023).
Crystallography and Molecular Structure
- Intramolecular Hydrogen Bonding : Research on compounds like 5-chloro-2-hydroxyacetophenone has been pivotal in understanding the nature of intramolecular hydrogen bonds within these molecules. X-ray diffraction studies have provided insights into the steric effects and properties of these bonds (Filarowski et al., 2004).
- Phase Transitions in Hydroxy Acetophenones : Another study investigated the phase transition and intramolecular hydrogen bonding in nitro derivatives of ortho-hydroxy acetophenones. This research used methods like differential scanning calorimetry and dielectric methods to understand the phase transition at specific temperatures (Filarowski et al., 2006).
Chemical Synthesis and Catalysis
- Synthesis of Chromones and Coumarins : The reaction of 2-hydroxyacetophenones with other compounds has been explored for synthesizing chromones and coumarins. These studies provide a foundation for synthesizing various derivatives, which could include this compound (Sosnovskikh et al., 2002).
- Catalytic Applications : Research has also been conducted on the catalytic properties of derivatives of hydroxyacetophenones, which could extend to this compound. These studies focus on reactions facilitated by these compounds as catalysts or intermediates (Saravanamurugan et al., 2004).
Analytical Chemistry
- Spectrophotometric Applications : In analytical chemistry, derivatives of 2-hydroxyacetophenone, like 2'-Hydroxyacetophenone benzoylhydrazone, have been used for spectrophotometric determinations. This implies potential applications for this compound in similar analytical methods (Dass & Mehta, 1993).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that acetophenone and its derivatives, which include 2’-chloro-2-hydroxyacetophenone, have been utilized in the synthesis of many heterocyclic compounds . These compounds can interact with various biological targets, depending on their specific structures and functional groups.
Mode of Action
It’s known that acetophenones, including 2’-chloro-2-hydroxyacetophenone, can undergo various organic reactions, including claisen condensation . In these reactions, the acetophenone interacts with other reactants to form new compounds, altering the structure and properties of the original molecules.
Biochemical Pathways
It’s known that acetophenones can be involved in the synthesis of various heterocyclic compounds . These compounds can affect a wide range of biochemical pathways, depending on their specific structures and functional groups.
Result of Action
It’s known that acetophenones can be involved in the synthesis of various heterocyclic compounds . These compounds can have a wide range of effects at the molecular and cellular level, depending on their specific structures and functional groups.
Action Environment
Like all chemical reactions, the reactions involving 2’-chloro-2-hydroxyacetophenone can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that chalcones, the family to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Chalcones have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that chalcones can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 2’-Chloro-2-hydroxyacetophenone in animal models have not been extensively studied. Chalcones have been reported to exhibit various effects at different dosages
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-hydroxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXCDVXXRSHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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